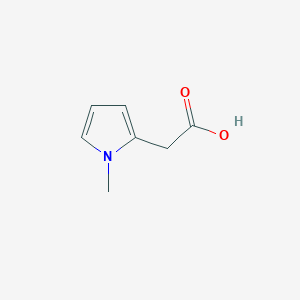

1-Methylpyrrole-2-acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(1-methylpyrrol-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-8-4-2-3-6(8)5-7(9)10/h2-4H,5H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYYOUHJJSOLSJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70176302 | |

| Record name | 1-Methyl-1H-pyrrole-2-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21898-59-9 | |

| Record name | 1-Methyl-1H-pyrrole-2-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21898-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-1H-pyrrole-2-acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021898599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-1H-pyrrole-2-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-pyrrole-2-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.572 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methylpyrrole-2-acetic acid: Chemical Properties and Experimental Protocols

This technical guide provides a comprehensive overview of the core chemical properties of 1-Methylpyrrole-2-acetic acid and its related methyl ester. It is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, analysis, and potential applications of this compound. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant workflows.

Core Chemical Properties

This compound is a derivative of pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom. The presence of the carboxylic acid functional group at the 2-position of the N-methylated pyrrole ring imparts specific chemical reactivity and physical properties that make it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1]

Quantitative Data Summary

The following tables summarize the key physicochemical properties of this compound and its corresponding methyl ester, Methyl 1-methylpyrrole-2-acetate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 21898-59-9 | [2][3][4] |

| Molecular Formula | C₇H₉NO₂ | [2][4] |

| Molecular Weight | 139.15 g/mol | [2][4] |

| Melting Point | 113 °C | [2] |

| Boiling Point (Predicted) | 282.9 ± 15.0 °C | [2] |

| Density (Predicted) | 1.14 ± 0.1 g/cm³ | [2] |

| pKa | 4.48 ± 0.10 | [2] |

| LogP | 0.704 | [3] |

Table 2: Physicochemical Properties of Methyl 1-methylpyrrole-2-acetate

| Property | Value | Source |

| CAS Number | 51856-79-2 | [1][5][6][7] |

| Molecular Formula | C₈H₁₁NO₂ | [1][5][6][7] |

| Molecular Weight | 153.18 g/mol | [1][5][7] |

| Boiling Point | 80-85 °C at 2 mmHg | [1][5][6] |

| Density | 1.064-1.09 g/mL at 25 °C | [1][5] |

| Refractive Index | n20/D 1.501 | [1][5][6] |

| Solubility in Water | 8.3 g/L at 20 °C | [5][6] |

| Appearance | Light yellow to brown clear liquid | [1] |

Experimental Protocols

Synthesis of Methyl 1-methylpyrrole-2-acetate

A common method for the synthesis of Methyl 1-methylpyrrole-2-acetate involves the reduction of methyl 1-methylpyrrole-2-glyoxylate.

Methodology:

-

A solution of 50g of methyl 1-methylpyrrole-2-glyoxylate in 200 ml of pyridine is prepared and cooled to -78°C.[8]

-

To this cooled solution, 64g of hydrogen sulfide is added.[8]

-

The mixture is then sealed in a stirred autoclave and heated to 63°C, with the pressure rising to approximately 130 p.s.i.[8]

-

The reaction is allowed to proceed for 27 hours.[8]

-

After the reaction is complete, the hydrogen sulfide is driven off using a nitrogen stream.[8]

-

The solution is decanted to separate it from the precipitated sulfur.[8]

-

Pyridine is removed by distillation at 20 mm Hg.[8]

-

The resulting residue is distilled at 0.03 mm Hg, with the product, oily methyl 1-methylpyrrole-2-acetate, collected at a boiling point of 68-70°C. This process yields approximately 39.2g (86% yield) of the desired product.[8]

A proposed synthetic pathway suggests that N-methylpyrrole can be reacted with oxalyl chloride to produce 2-(1-methyl-1H-pyrrole-2-yl)-2-oxoacetic acid, which can be further reacted to form 2-(1-methyl-1H-pyrrole-2-yl)acetic acid. The final step is an esterification reaction, for instance, using p-toluenesulfonic acid, to yield the methyl ester.[5][6]

Analysis of 1-Methyl-1H-pyrrole-2-acetic acid by HPLC

1-Methyl-1H-pyrrole-2-acetic acid can be analyzed using a reverse-phase High-Performance Liquid Chromatography (HPLC) method.

Methodology:

-

Column: A Newcrom R1 HPLC column is suitable for this analysis.[3]

-

Mobile Phase: The mobile phase consists of a mixture of acetonitrile (MeCN), water, and phosphoric acid.[3]

-

Detection: While not explicitly stated, a UV detector is typically used for compounds with a chromophore like the pyrrole ring.

-

Mass Spectrometry Compatibility: For applications requiring mass spectrometry (MS) detection, the phosphoric acid in the mobile phase should be replaced with formic acid.[3] This method is scalable and can be adapted for preparative separation to isolate impurities. It is also suitable for pharmacokinetic studies.[3]

Applications in Research and Development

Methyl 1-methylpyrrole-2-acetate is a versatile intermediate in organic synthesis. Its pyrrole ring structure is a key building block in the development of more complex molecules.[1] It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1] Additionally, it finds use in the formulation of agrochemicals for pest control.[1] The compound is also utilized in the flavor and fragrance industry and in material science for the development of advanced polymers.[1] In biochemical research, it is employed in various assays to study metabolic pathways and enzyme functions.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. echemi.com [echemi.com]

- 3. 1-Methyl-1H-pyrrole-2-acetic acid | SIELC Technologies [sielc.com]

- 4. scbt.com [scbt.com]

- 5. chembk.com [chembk.com]

- 6. chembk.com [chembk.com]

- 7. 1H-Pyrrole-2-acetic acid, 1-methyl-, methyl ester [webbook.nist.gov]

- 8. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Synthesis of 1-Methylpyrrole-2-acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 1-Methylpyrrole-2-acetic acid, a key intermediate in the development of various pharmaceutical and agrochemical agents. This document details two principal synthesis routes, complete with experimental protocols, quantitative data, and visual representations of the reaction pathways.

Physicochemical Properties

A summary of the key physicochemical properties for this compound and its methyl ester intermediate is provided below.

| Property | This compound | Methyl 1-methylpyrrole-2-acetate |

| CAS Number | 21898-59-9 | 51856-79-2 |

| Molecular Formula | C₇H₉NO₂ | C₈H₁₁NO₂ |

| Molecular Weight | 139.15 g/mol | 153.18 g/mol |

| Appearance | - | Light yellow to brown clear liquid[1] |

| Boiling Point | 282.9±15.0 °C at 760 mmHg | 80-85 °C at 2 mmHg[1] |

| Density | 1.1±0.1 g/cm³ | 1.09 g/mL[1] |

| Purity | ≥98% | ≥97% (GC)[1] |

Synthesis Pathway 1: From Methyl 1-methylpyrrole-2-glyoxylate

This pathway involves a two-step process: the reduction of methyl 1-methylpyrrole-2-glyoxylate to form methyl 1-methylpyrrole-2-acetate, followed by the hydrolysis of the ester to yield the final carboxylic acid.

Logical Workflow for Pathway 1

Caption: Synthesis of this compound via a glyoxylate intermediate.

Experimental Protocols

Step 1: Synthesis of Methyl 1-methylpyrrole-2-acetate [2]

-

Materials:

-

Methyl 1-methylpyrrole-2-glyoxylate: 50 g

-

Pyridine: 200 mL

-

Hydrogen sulfide: 64 g

-

Nitrogen gas

-

-

Procedure:

-

A solution of 50 g of methyl 1-methylpyrrole-2-glyoxylate in 200 mL of pyridine is cooled to -78 °C.

-

64 g of hydrogen sulfide is added to the cooled solution.

-

The mixture is sealed in a stirred autoclave and heated to 63 °C. The pressure will rise to approximately 130 p.s.i.

-

The reaction is allowed to proceed for 27 hours.

-

After completion, the hydrogen sulfide is driven off using a nitrogen stream.

-

The solution is decanted from the precipitated sulfur.

-

Pyridine is distilled off at 20 mm Hg.

-

The residue is distilled at 0.03 mm Hg, with the product collecting at 68-70 °C.

-

-

Yield: 39.2 g (86%) of oily methyl 1-methylpyrrole-2-acetate.

Step 2: Hydrolysis of Methyl 1-methylpyrrole-2-acetate

-

Materials:

-

Methyl 1-methylpyrrole-2-acetate

-

Sodium hydroxide (NaOH)

-

Ethanol (95%)

-

Hydrochloric acid (HCl) for acidification

-

-

Procedure:

-

A solution of methyl 1-methylpyrrole-2-acetate is mixed with a solution of sodium hydroxide in 95% ethanol.

-

The mixture is heated at 50°C for 1 hour.

-

The ethanol is evaporated in vacuo.

-

The residue is dissolved in water and acidified with HCl to precipitate the product.

-

The crude this compound is collected by filtration, washed with water, and dried.

-

Quantitative Data

| Step | Product | Starting Material | Reagents | Conditions | Yield |

| 1 | Methyl 1-methylpyrrole-2-acetate | Methyl 1-methylpyrrole-2-glyoxylate | Pyridine, H₂S | 63 °C, 27 h | 86%[2] |

| 2 | This compound | Methyl 1-methylpyrrole-2-acetate | NaOH, Ethanol | 50 °C, 1 h | High (expected) |

Synthesis Pathway 2: From N-Methylpyrrole via Friedel-Crafts Acylation

This alternative pathway begins with the Friedel-Crafts acylation of N-methylpyrrole with oxalyl chloride to produce an α-keto acid intermediate, which is then reduced to the final product.

Logical Workflow for Pathway 2

Caption: Synthesis of this compound from N-methylpyrrole.

Experimental Protocols

Step 1: Synthesis of 2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetic acid (Friedel-Crafts Acylation)

-

Materials:

-

N-Methylpyrrole

-

Oxalyl chloride

-

Anhydrous Aluminum chloride (AlCl₃) or another suitable Lewis acid

-

Anhydrous dichloromethane (DCM)

-

-

Procedure:

-

A solution of N-methylpyrrole in anhydrous DCM is cooled in an ice bath.

-

Anhydrous aluminum chloride is added portion-wise with stirring.

-

A solution of oxalyl chloride in anhydrous DCM is added dropwise to the reaction mixture.

-

The reaction is stirred at low temperature and then allowed to warm to room temperature.

-

The reaction is quenched by pouring it onto a mixture of ice and concentrated HCl.

-

The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed, dried, and the solvent is removed to yield the crude α-keto acid.

-

Step 2: Reduction of 2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetic acid

Two common methods for the reduction of the keto group are the Clemmensen and Wolff-Kishner reductions.

-

Method A: Clemmensen Reduction (Acidic Conditions)

-

Materials:

-

2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetic acid

-

Zinc amalgam (Zn(Hg))

-

Concentrated hydrochloric acid (HCl)

-

Toluene

-

-

Procedure:

-

The α-keto acid is refluxed with zinc amalgam and concentrated HCl in toluene.

-

After the reaction is complete, the mixture is cooled, and the organic layer is separated.

-

The aqueous layer is extracted with a suitable solvent.

-

The combined organic extracts are washed, dried, and concentrated to give the product.

-

-

-

Method B: Wolff-Kishner Reduction (Basic Conditions)

-

Materials:

-

2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetic acid

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Potassium hydroxide (KOH)

-

Diethylene glycol

-

-

Procedure:

-

A mixture of the α-keto acid, hydrazine hydrate, and potassium hydroxide in diethylene glycol is heated to form the hydrazone.

-

Water is distilled from the reaction mixture, and the temperature is raised to facilitate the decomposition of the hydrazone.

-

After cooling, the reaction mixture is diluted with water and acidified.

-

The product is extracted, and the organic extracts are washed, dried, and concentrated.

-

-

Quantitative Data

| Step | Product | Starting Material | Reagents | Conditions | Yield |

| 1 | 2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetic acid | N-Methylpyrrole | Oxalyl Chloride, AlCl₃ | Low to ambient temperature | Moderate to High (expected) |

| 2A | This compound | 2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetic acid | Zn(Hg), HCl | Reflux | Good (expected) |

| 2B | This compound | 2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetic acid | N₂H₄·H₂O, KOH | High temperature | Good to High (expected) |

Synthesis of N-Methylpyrrole Precursor

For Pathway 2, the starting material N-methylpyrrole can be synthesized from readily available precursors.

Logical Workflow for N-Methylpyrrole Synthesis

Caption: Synthesis of N-methylpyrrole from methylamine and succinaldehyde.

Experimental Protocol for N-Methylpyrrole Synthesis

-

Materials:

-

Methylamine (in ethanol, 33 wt. %)

-

Succinaldehyde

-

Sodium hydroxide (NaOH)

-

Nitrogen gas

-

-

Procedure:

-

In a reaction vessel under a nitrogen atmosphere, add a solution of methylamine in ethanol and sodium hydroxide.

-

Cool the mixture to between -10 °C and 0 °C.

-

Slowly add succinaldehyde dropwise to the cooled mixture.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to 30-60 °C.

-

Stir the reaction for 10-18 hours.

-

After the reaction is complete, obtain N-methylpyrrole by atmospheric distillation.

-

-

Yield: 88.8-89.3% with a GC purity of 97.8-98.6%.

References

Elucidation of the Structure of (1-Methylpyrrol-2-yl)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of (1-Methylpyrrol-2-yl)acetic acid. The document details the key spectroscopic techniques and experimental protocols necessary for the unambiguous identification and characterization of this compound, a heterocyclic molecule of interest in medicinal chemistry and drug development.

Chemical Identity

(1-Methylpyrrol-2-yl)acetic acid is a derivative of pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom. The structure consists of a pyrrole ring with a methyl group attached to the nitrogen atom (position 1) and an acetic acid group at position 2.

Table 1: Chemical Identifiers for (1-Methylpyrrol-2-yl)acetic acid

| Identifier | Value |

| CAS Number | 21898-59-9[1] |

| Molecular Formula | C₇H₉NO₂[1] |

| Molecular Weight | 139.155 g/mol [1] |

| Synonyms | 1-Methyl-1H-pyrrole-2-acetic acid, (1-Methyl-1H-pyrrol-2-yl)acetic acid, 1H-Pyrrole-2-acetic acid, 1-methyl-[1] |

Spectroscopic Data for Structural Confirmation

The structural elucidation of (1-Methylpyrrol-2-yl)acetic acid relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a complete set of publicly available experimental spectra for this specific molecule is limited, the following sections present expected data based on its chemical structure and data from closely related analogs like pyrrole-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Table 2: Predicted ¹H NMR Spectroscopic Data for (1-Methylpyrrol-2-yl)acetic acid

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | -COOH |

| ~6.7 | Triplet | 1H | Pyrrole H5 |

| ~6.1 | Triplet | 1H | Pyrrole H3 |

| ~6.0 | Triplet | 1H | Pyrrole H4 |

| ~3.7 | Singlet | 2H | -CH₂-COOH |

| ~3.6 | Singlet | 3H | N-CH₃ |

Table 3: Predicted ¹³C NMR Spectroscopic Data for (1-Methylpyrrol-2-yl)acetic acid

Solvent: CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| ~175 | -COOH |

| ~128 | Pyrrole C2 |

| ~122 | Pyrrole C5 |

| ~108 | Pyrrole C3 |

| ~106 | Pyrrole C4 |

| ~34 | -CH₂-COOH |

| ~33 | N-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Key FT-IR Absorption Bands for (1-Methylpyrrol-2-yl)acetic acid

| Wavenumber (cm⁻¹) | Description of Vibration |

| 2500-3300 (broad) | O-H stretching (carboxylic acid) |

| ~1700 (strong) | C=O stretching (carboxylic acid) |

| ~1550 | C=C stretching (pyrrole ring) |

| ~1470 | C-H bending (methyl and methylene) |

| ~1380 | C-N stretching |

| ~740 | C-H out-of-plane bending (pyrrole ring) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. A mass spectrum for (1-Methylpyrrol-2-yl)acetic acid is available.[2]

Table 5: Major Mass Spectrometry Fragments for (1-Methylpyrrol-2-yl)acetic acid

| Mass-to-Charge Ratio (m/z) | Proposed Fragment |

| 139 | [M]⁺ (Molecular ion) |

| 94 | [M - COOH]⁺ |

| 80 | [M - CH₂COOH]⁺ |

Experimental Protocols

The following protocols are generalized procedures for the synthesis and characterization of N-alkylated pyrrole-2-acetic acids and are adaptable for the specific target molecule.

Synthesis of (1-Methylpyrrol-2-yl)acetic acid

A common route for the synthesis of N-substituted pyrrole-2-acetic acid derivatives is the Paal-Knorr pyrrole synthesis, followed by functional group manipulation. A general, modern approach involves the reaction of a pyrrole with β-nitroacrylates.[3]

Materials:

-

1-Methylpyrrole

-

Ethyl nitroacetate

-

A suitable base (e.g., triethylamine)

-

A reducing agent (e.g., H₂ over Pd/C)

-

Anhydrous solvent (e.g., Toluene)

-

Reagents for hydrolysis (e.g., LiOH in THF/water)

Procedure:

-

Condensation: To a solution of 1-methylpyrrole in anhydrous toluene, add triethylamine and ethyl nitroacetate. Heat the mixture under reflux until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate. Remove the solvent under reduced pressure.

-

Reduction: Dissolve the crude product in ethanol and subject it to catalytic hydrogenation using 10% Pd/C as a catalyst.

-

Hydrolysis: After the reduction is complete, filter off the catalyst. To the filtrate, add a solution of lithium hydroxide in a mixture of THF and water. Stir at room temperature until the ester is fully hydrolyzed.

-

Purification: Acidify the reaction mixture with dilute HCl and extract the product with ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (1-Methylpyrrol-2-yl)acetic acid. Further purification can be achieved by recrystallization.

NMR Spectroscopy

-

Prepare a solution of the purified (1-Methylpyrrol-2-yl)acetic acid in a deuterated solvent (e.g., CDCl₃) at a concentration of approximately 5-10 mg/0.5 mL.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Process the spectra to determine chemical shifts, multiplicities, coupling constants, and integrations.

FT-IR Spectroscopy

-

Obtain the FT-IR spectrum of the purified solid sample using a KBr pellet or as a thin film from a solution.

-

Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Acquire the mass spectrum using an appropriate ionization technique, such as electron ionization (EI).

-

Analyze the molecular ion peak to confirm the molecular weight and interpret the fragmentation pattern to support the proposed structure.

Visualization of the Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structure elucidation of (1-Methylpyrrol-2-yl)acetic acid.

Caption: Workflow for the structure elucidation of a target molecule.

Conclusion

The structural elucidation of (1-Methylpyrrol-2-yl)acetic acid is a systematic process that integrates synthetic chemistry with modern spectroscopic techniques. By following the detailed experimental protocols and interpreting the resulting spectroscopic data as outlined in this guide, researchers can confidently confirm the structure of this and related compounds, facilitating further investigation into their potential applications in drug discovery and development.

References

1-Methylpyrrole-2-acetic Acid: A Chemical Intermediate Awaiting Biological Exploration

While 1-Methylpyrrole-2-acetic acid is a known entity in the realm of chemical synthesis, a comprehensive review of publicly available scientific literature reveals a significant gap in our understanding of its intrinsic biological activity. Currently, this compound is predominantly recognized and utilized as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors. Its direct physiological effects, mechanism of action, and potential therapeutic applications remain largely unexplored.

At present, the primary role of this compound in the scientific domain is as a building block. It serves as a starting material or a key intermediate in the multi-step synthesis of various target compounds. Notably, its derivatives have been investigated for a range of applications, from potential treatments for neurological disorders to the development of new pesticides.[1] However, the biological activity of these end products cannot be directly attributed to the this compound moiety itself.

The existing literature provides substantial information regarding the chemical properties and synthesis of this compound. For instance, its synthesis from N-methylpyrrole and oxalyl chloride to form an intermediate, which is then further reacted and esterified, is a documented chemical process.

Despite its application in biochemical research, presumably as a tool compound or a structural motif for analog synthesis, specific data on its interaction with biological targets, its metabolic fate, or its influence on cellular signaling pathways is conspicuously absent from the current body of scientific publications. No quantitative data, such as IC50 or EC50 values, from in vitro or in vivo studies on this compound have been reported. Consequently, there are no established experimental protocols specifically designed to investigate its biological activity, nor are there any known signaling pathways that it directly modulates.

References

1-Methylpyrrole-2-acetic acid derivatives and analogs

An In-depth Technical Guide to 1-Methylpyrrole-2-acetic Acid Derivatives and Analogs for Drug Discovery Professionals

Introduction

This compound serves as a crucial scaffold in medicinal chemistry, forming the basis for a variety of derivatives and analogs with significant therapeutic potential. Its structural similarity to the indole-2-carboxylic acid core of the non-steroidal anti-inflammatory drug (NSAID) indomethacin has driven extensive research into its utility as an anti-inflammatory agent. This guide provides a technical overview of the synthesis, biological activity, and experimental evaluation of these compounds, with a focus on their role as inhibitors of key enzymes in the inflammatory cascade.

Synthetic Pathways

The synthesis of this compound derivatives often begins with foundational pyrrole structures, followed by strategic modifications to introduce the acetic acid moiety and other functional groups. A common and efficient method is the Barton-Zard reaction, which allows for the construction of the pyrrole ring system from readily available starting materials.

A generalized workflow for the synthesis is presented below. This pathway highlights the key stages from starting materials to the final acetic acid derivatives, which can then be further modified.

Caption: Generalized synthetic workflow for this compound derivatives.

Biological Activity and Mechanism of Action

A significant number of this compound derivatives exhibit potent anti-inflammatory properties. Their primary mechanism of action is often the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins. Specifically, many analogs show selectivity for COX-2, an isoform of the enzyme that is upregulated at sites of inflammation.

The inhibition of the COX-2 pathway by these compounds reduces the production of prostaglandin H2 (PGH2) from arachidonic acid. This, in turn, decreases the synthesis of various downstream prostaglandins (PGE2, PGD2, etc.) that mediate pain, fever, and inflammation.

Spectral Analysis of 1-Methylpyrrole-2-acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral analysis of 1-Methylpyrrole-2-acetic acid, a heterocyclic compound of interest in pharmaceutical and chemical research. Due to the limited availability of published spectral data for this specific molecule, this guide combines theoretical predictions based on analogous structures with generalized experimental protocols. This document aims to serve as a valuable resource for the characterization and analysis of this compound and related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of its structural components: a 1,2-disubstituted pyrrole ring and an acetic acid moiety. The expected values are based on established principles of spectroscopy and data from similar compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |

| H-3 | 6.1 - 6.3 | Triplet | ~2-3 | Coupled to H-4 and H-5. |

| H-4 | 6.0 - 6.2 | Triplet | ~2-3 | Coupled to H-3 and H-5. |

| H-5 | 6.6 - 6.8 | Triplet | ~2-3 | Coupled to H-3 and H-4. Deshielded due to proximity to the nitrogen atom. |

| -CH₃ | 3.6 - 3.8 | Singlet | N/A | N-methyl group. |

| -CH₂- | 3.7 - 3.9 | Singlet | N/A | Methylene protons of the acetic acid side chain. |

| -COOH | 10.0 - 12.0 | Singlet (broad) | N/A | Carboxylic acid proton, chemical shift is concentration and solvent dependent. |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| C-2 | 125 - 130 | Pyrrole ring carbon attached to the acetic acid group. |

| C-3 | 108 - 112 | Pyrrole ring carbon. |

| C-4 | 107 - 111 | Pyrrole ring carbon. |

| C-5 | 120 - 125 | Pyrrole ring carbon adjacent to the nitrogen. |

| -CH₃ | 34 - 37 | N-methyl carbon. |

| -CH₂- | 30 - 35 | Methylene carbon of the acetic acid side chain. |

| -C=O | 170 - 175 | Carbonyl carbon of the carboxylic acid. |

Table 3: Predicted Infrared (IR) Spectral Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong | Characteristic broad absorption due to hydrogen bonding. |

| C-H (Aromatic) | 3100 - 3150 | Medium | Stretching vibrations of C-H bonds on the pyrrole ring. |

| C-H (Aliphatic) | 2850 - 3000 | Medium | Stretching vibrations of C-H bonds in the methyl and methylene groups. |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong | Carbonyl stretch, position can be influenced by hydrogen bonding. |

| C=C (Pyrrole Ring) | 1500 - 1600 | Medium to Strong | Aromatic ring stretching vibrations. |

| C-N (Pyrrole Ring) | 1300 - 1400 | Medium | Stretching vibration of the C-N bond within the pyrrole ring. |

Table 4: Predicted Mass Spectrometry (MS) Data

| Ion | Predicted m/z | Notes |

| [M]⁺ | 139.06 | Molecular ion peak. |

| [M-COOH]⁺ | 94.06 | Loss of the carboxylic acid group. |

| [M-CH₂COOH]⁺ | 80.05 | Loss of the acetic acid side chain. |

Experimental Protocols

The following are generalized protocols for the spectral analysis of a small organic molecule like this compound. Instrument parameters should be optimized for the specific sample and equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of high-purity this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent is critical, especially for observing the exchangeable carboxylic acid proton.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans for signal averaging.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (may range from hundreds to thousands).

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (e.g., to the residual solvent peak or an internal standard like TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Solid Phase (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a benchtop FTIR spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the beam path and record the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water).

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-500 amu).

-

For ESI, the analysis can be performed in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information. High-resolution mass spectrometry can be used to determine the elemental composition.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the solvent to be used as a blank and record a baseline spectrum.

-

Fill a matched quartz cuvette with the sample solution.

-

Scan the sample over a wavelength range of approximately 200-400 nm.

-

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and determine the molar absorptivity (ε) if the concentration is known.

Visualizations

Hypothetical Signaling Pathway

Pyrrole-containing compounds have been shown to exhibit a wide range of biological activities. While the specific signaling pathways of this compound are not well-defined in the literature, related pyrrole acids have been found to modulate inflammatory responses through the Mitogen-Activated Protein Kinase (MAPK) pathway.[1] The following diagram illustrates a hypothetical signaling pathway where this compound could potentially inhibit an inflammatory cascade.

Caption: Hypothetical inhibition of the MAPK signaling pathway by this compound.

Experimental Workflow for Spectral Analysis

The following diagram outlines a general workflow for the comprehensive spectral analysis of a novel compound like this compound.

Caption: General experimental workflow for spectral analysis.

References

Unraveling the Mechanism of Action of 1-Methylpyrrole-2-acetic Acid: A Review of Available Evidence

For Immediate Release

Shanghai, China – December 27, 2025 – An in-depth review of publicly available scientific literature reveals a significant gap in the understanding of the specific mechanism of action for 1-Methylpyrrole-2-acetic acid. While this chemical compound is noted as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, detailed studies elucidating its direct biological targets, signaling pathways, and pharmacological effects are not presently available. This technical guide aims to summarize the existing information on this compound and to provide context by examining the known mechanisms of structurally related pyrrole-acetic acid derivatives.

This compound: Current Knowledge

This compound (CAS 21898-59-9) is a known chemical entity, and its synthesis and basic physicochemical properties are documented.[1] It, along with its methyl ester, Methyl 1-methylpyrrole-2-acetate, serves as a building block in organic synthesis.[2][3] Notably, it is used in the development of more complex molecules targeting neurological disorders and in the formulation of agrochemicals.[2] However, beyond its role as a synthetic precursor, there is a conspicuous absence of published research into its mechanism of action.

Mechanistic Insights from Structurally Related Pyrrole Acetic Acid Derivatives

While direct evidence for this compound's mechanism is lacking, the broader class of pyrrole-acetic acid derivatives encompasses a range of biologically active compounds. These related molecules offer potential, albeit speculative, avenues for understanding how this compound might interact with biological systems.

Anti-inflammatory Activity: Inhibition of Prostaglandin Synthesis

A prominent and well-documented mechanism for several pyrrole-acetic acid derivatives is the inhibition of enzymes involved in the inflammatory response, particularly cyclooxygenase (COX) enzymes.

-

Tolmetin and Zomepirac: These are nonsteroidal anti-inflammatory drugs (NSAIDs) that feature a pyrrole-acetic acid core. Their mechanism of action involves the inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[4][5]

-

2-(1-Methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl)acetic acid: This compound, structurally very similar to this compound, is described as an NSAID that inhibits the production of inflammatory mediators such as prostaglandins and leukotrienes.[6] It has also been shown to inhibit the production of pro-inflammatory cytokines like IL-6, IL-8, and TNFα in vitro.[6]

-

1,5-Diarylpyrrole-3-acetic Acid Derivatives: Studies on this class of compounds have demonstrated potent and selective inhibition of COX-2, an isoform of cyclooxygenase that is often upregulated during inflammation.[7]

A proposed workflow for investigating the anti-inflammatory potential of a novel pyrrole-acetic acid derivative would typically involve a series of in vitro and in vivo assays.

Caption: A generalized experimental workflow for characterizing the anti-inflammatory properties of a novel compound.

Aldose Reductase Inhibition

Another identified mechanism for a pyrrole-acetic acid derivative involves the inhibition of aldose reductase.

-

[5-(4-Pyrrol-1-yl-benzoyl)-1H-pyrrol-2-yl)]-acetic acid: This compound was found to inhibit the enzyme aldose reductase and also to prevent the glycation of proteins.[8] Aldose reductase is implicated in the pathogenesis of diabetic complications, suggesting a potential therapeutic application for compounds with this activity.

The signaling pathway associated with aldose reductase inhibition and its role in mitigating diabetic complications is well-established.

Caption: The role of aldose reductase in diabetic complications and its inhibition by a pyrrole acetic acid derivative.

Other Potential Mechanisms

The diversity of biological activities within the broader class of pyrrole derivatives suggests other potential, though less directly analogous, mechanisms of action. These include:

-

Lipoxygenase Inhibition: The compound licofelone, which contains a pyrrolizine-acetic acid structure, is a known inhibitor of lipoxygenase enzymes, which are also involved in inflammatory pathways.[9]

-

Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE) Inhibition: Certain pyrrole-based Schiff bases have been identified as dual inhibitors of MAO and AChE, enzymes that are targets for neurodegenerative diseases.[10][11]

Experimental Protocols for Characterizing Mechanism of Action

To elucidate the mechanism of action of this compound, a systematic approach employing a variety of in vitro and in vivo experimental protocols would be necessary.

Target Identification and Validation

-

Receptor Binding Assays: A primary step would be to screen the compound against a panel of known biological targets, such as G-protein coupled receptors (GPCRs), kinases, and other enzymes.[12][13][14] These assays typically use a radiolabeled or fluorescently tagged ligand to compete with the test compound for binding to the receptor.

-

Enzyme Inhibition Assays: Based on the activities of related compounds, initial investigations should focus on COX-1 and COX-2 enzyme inhibition assays. These assays measure the production of prostaglandins in the presence of the test compound.

Table 1: Hypothetical Quantitative Data for a Pyrrole Acetic Acid Derivative

| Target | Assay Type | IC50 (µM) |

|---|---|---|

| COX-1 | Enzyme Inhibition | >100 |

| COX-2 | Enzyme Inhibition | 5.2 |

| Aldose Reductase | Enzyme Inhibition | 25.8 |

| TNFα Release | Cell-based | 12.5 |

Note: This table is for illustrative purposes only and does not represent actual data for this compound.

Cellular Assays

-

Cell Viability and Proliferation Assays: To determine the compound's effect on cell health, assays such as the MTT or CellTiter-Glo assay would be employed.

-

Cytokine and Prostaglandin Release Assays: In immune cells, such as macrophages, the compound's ability to suppress the release of inflammatory mediators like PGE2, TNFα, IL-6, and IL-1β would be quantified using ELISA or similar immunoassays.

In Vivo Models

-

Animal Models of Inflammation: To confirm anti-inflammatory effects in a whole organism, models such as carrageenan-induced paw edema or adjuvant-induced arthritis in rodents are commonly used.[7]

Conclusion and Future Directions

Future research should focus on a systematic evaluation of this compound's biological effects, starting with broad screening for target binding and enzymatic inhibition, followed by more focused cellular and in vivo studies to confirm any identified activities. Such investigations are crucial to unlock the potential therapeutic applications of this and related compounds. Professionals in drug discovery and development are encouraged to undertake these studies to fill the current knowledge gap.

References

- 1. echemi.com [echemi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound METHYL ESTER [chembk.com]

- 4. mdpi.com [mdpi.com]

- 5. a2bchem.com [a2bchem.com]

- 6. 2-(1-Methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl)acetic acid | 26171-23-3 | FM140506 [biosynth.com]

- 7. Cyclooxygenase-2 inhibitors. 1,5-diarylpyrrol-3-acetic esters with enhanced inhibitory activity toward cyclooxygenase-2 and improved cyclooxygenase-2/cyclooxygenase-1 selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of [5-(4-pyrrol-1-yl-benzoyl)-1 H-pyrrol-2-yl)]-acetic acid and in vitro study of its inhibitory activity on aldose reductase enzyme and on protein glycation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Studies on the in vitro and in vivo genotoxicity of [2,2-dimethyl-6- (4-chlorophenyl)-7-phenyl-2,3-dihydro-1H-pyrrolizine-5-yl]-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, Biological Evaluation, Molecular Docking and ADME Studies of Novel Pyrrole-Based Schiff Bases as Dual Acting MAO/AChE Inhibitors | MDPI [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. revvity.com [revvity.com]

- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Methylpyrrole-2-acetic acid: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylpyrrole-2-acetic acid, a heterocyclic carboxylic acid, has garnered interest as a versatile building block in medicinal chemistry. This technical guide provides a comprehensive overview of its discovery, historical synthetic methodologies, and known applications. While its direct biological activity is not extensively documented in publicly available literature, its role as a key intermediate in the synthesis of bioactive molecules is well-established. This document consolidates available chemical data, details significant experimental protocols, and presents logical workflows for its synthesis.

Introduction

N-Methylpyrrole-2-acetic acid is a substituted pyrrole derivative characterized by a methyl group at the nitrogen atom and an acetic acid moiety at the 2-position of the pyrrole ring. The pyrrole nucleus is a common scaffold in a multitude of biologically active compounds, including pharmaceuticals and natural products. The strategic placement of the N-methyl and 2-acetic acid groups provides a valuable synthon for further chemical modifications, making it a compound of interest in drug discovery and development.

Discovery and Historical Context

The definitive first synthesis of N-Methylpyrrole-2-acetic acid is not prominently documented in readily accessible scientific literature. However, a significant early disclosure appears in a 1976 United States Patent (US3957818A). This patent details a method for the preparation of pyrrole-2-acetic acid derivatives, including the N-methylated form, suggesting that the compound and its synthesis were established by this time.[1] The patent also references a 1961 paper by H. Bredereck and colleagues in Chemische Berichte, which discusses related pyrrolidene acetates, indicating that the foundational chemistry was being explored in the mid-20th century.

While a specific "discoverer" is not named, the work leading to its synthesis can be placed within the broader context of research into pyrrole chemistry and its potential applications in pharmaceuticals.

Synthetic Methodologies

The synthesis of N-Methylpyrrole-2-acetic acid typically involves a multi-step process. A key historical method is detailed in U.S. Patent 3,957,818A, which provides a robust protocol for its preparation.[1]

Key Synthetic Precursors

The synthesis of N-Methylpyrrole-2-acetic acid often begins with the formation of the N-methylpyrrole ring, followed by the introduction of the acetic acid side chain.

Several methods for the synthesis of N-methylpyrrole have been reported. One common approach involves the reaction of pyrrole with a methylating agent, such as methyl iodide, in the presence of a base. Another method utilizes the reaction of succinaldehyde with methylamine under alkaline conditions.[2]

Experimental Protocol for N-Methylpyrrole-2-acetic acid Synthesis

The following protocol is adapted from U.S. Patent 3,957,818A and represents a significant historical method for the preparation of N-Methylpyrrole-2-acetic acid.[1]

Step 1: Dehydrogenation of Methyl α-cyano-1-methyl-Δ-2,α-pyrrolideneacetate

A mixture of 2.0 g of methyl α-cyano-1-methyl-Δ-2,α-pyrrolideneacetate and 10 g of 10% palladium on carbon in 20 ml of p-cymene is heated to reflux while bubbling ethylene gas through the mixture. The ethylene flow is then stopped, and the mixture is refluxed for an additional 18 hours. The reaction mixture is subsequently dissolved in chloroform (CHCl₃), and the palladium catalyst is removed by filtration. The chloroform is evaporated under vacuum to yield a solution of methyl 1-methylpyrrole-2-acetate and 1-methylpyrrole-2-acetonitrile in p-cymene.

Step 2: Hydrolysis to N-Methylpyrrole-2-acetic acid

The solution from Step 1 is mixed with a solution of 1.2 g of sodium hydroxide in 20 ml of 95% ethanol and heated at 50°C for 1 hour. The mixture is then poured into water. The aqueous layer is separated, washed twice with ether, and then acidified with dilute hydrochloric acid (HCl). The acidified aqueous layer is extracted with ether. The ether extract is washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and evaporated in vacuo. The resulting brown oil is triturated from hexane to induce crystallization. The product is recrystallized twice from an ether-hexane mixture to yield white crystals of N-Methylpyrrole-2-acetic acid.

Experimental Workflow for the Synthesis of N-Methylpyrrole-2-acetic acid

Caption: Synthetic pathway for N-Methylpyrrole-2-acetic acid.

Physicochemical Properties and Data

Quantitative data for N-Methylpyrrole-2-acetic acid and its common ester derivative are summarized below.

| Property | N-Methylpyrrole-2-acetic acid | Methyl 1-methylpyrrole-2-acetate | Reference |

| Molecular Formula | C₇H₉NO₂ | C₈H₁₁NO₂ | |

| Molecular Weight | 139.15 g/mol | 153.18 g/mol | |

| CAS Number | 21898-59-9 | 51856-79-2 | |

| Appearance | White crystalline solid | Light yellow to brown clear liquid | [1][3] |

| Melting Point | 97-100 °C | Not Applicable | [1] |

| Boiling Point | Not Available | 85 °C @ 2 mmHg | [3] |

Biological Activity and Potential Applications

While extensive biological data for N-Methylpyrrole-2-acetic acid itself is limited in the public domain, its role as a key intermediate suggests its utility in the synthesis of pharmacologically active molecules. The pyrrole-2-acetic acid scaffold is a known pharmacophore in various therapeutic areas.

Role as a Pharmaceutical Intermediate

N-Methylpyrrole-2-acetic acid and its esters serve as crucial building blocks in the synthesis of more complex pharmaceutical compounds.[3] Notably, they are used in the development of drugs targeting neurological disorders.[3] The structural motif of N-methylpyrrole is present in a number of bioactive natural products and synthetic drugs, highlighting the importance of this core structure.

Potential as an Anti-inflammatory Agent

Although direct studies on N-Methylpyrrole-2-acetic acid are scarce, numerous derivatives of pyrrole-2-acetic acid have been investigated for their anti-inflammatory properties. These compounds often exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory cascade. It is plausible that N-Methylpyrrole-2-acetic acid could serve as a precursor for the synthesis of novel COX inhibitors.

Hypothesized Role in Anti-inflammatory Drug Synthesis

Caption: Logical relationship for drug development.

Conclusion

N-Methylpyrrole-2-acetic acid is a valuable heterocyclic compound with a history rooted in mid-20th-century organic synthesis. While its own biological activities are not extensively characterized, its significance lies in its role as a key intermediate for the synthesis of more complex and potentially bioactive molecules, particularly in the realm of neurology and anti-inflammatory drug discovery. The synthetic protocols established in the 1970s provide a reliable foundation for its preparation. Further research into the direct biological effects of N-Methylpyrrole-2-acetic acid and its simple derivatives may unveil novel therapeutic applications. This guide provides a foundational understanding of the compound for researchers and professionals in the field of drug development.

References

A Theoretical and Computational Investigation of 1-Methylpyrrole-2-acetic acid

For correspondence: --INVALID-LINK--

Abstract

This technical guide provides a comprehensive theoretical analysis of 1-Methylpyrrole-2-acetic acid, a significant heterocyclic compound. Although specific theoretical studies on this molecule are not extensively available in public literature, this document outlines the standard computational methodologies that would be employed for its characterization and presents a set of representative data derived from these established protocols. This includes an optimized molecular geometry, vibrational frequency analysis, and an examination of the frontier molecular orbitals (HOMO-LUMO). The protocols detailed herein are based on Density Functional Theory (DFT), a robust method for investigating the electronic structure and properties of molecules. This guide is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development by providing a detailed theoretical framework for this compound.

Introduction

This compound is a pyrrole derivative with applications as a building block in organic synthesis and as a precursor for various pharmaceutical compounds. Its structural features, including the N-methylated pyrrole ring and the acetic acid side chain, contribute to its unique chemical reactivity and biological activity. Understanding the molecule's geometric, vibrational, and electronic properties at a quantum-mechanical level is crucial for predicting its behavior in chemical reactions and biological systems.

While experimental data provides valuable insights, theoretical and computational studies offer a complementary perspective, allowing for the detailed exploration of molecular characteristics that may be difficult to probe experimentally. Computational methods, particularly Density Functional Theory (DFT), are widely used to predict molecular geometry, electronic properties, and reactivity.[1] This guide presents a theoretical study of this compound using a standard computational approach to generate a representative dataset for the molecule.

Computational Methodology

The theoretical data presented in this guide was generated using a widely accepted computational chemistry protocol. The following section details the methodology.

2.1. Geometry Optimization

The initial structure of this compound was built using standard bond lengths and angles. A full geometry optimization was then performed using Density Functional Theory (DFT). The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional was employed in conjunction with the 6-31G(d,p) basis set. This level of theory is well-established for providing accurate geometries of organic molecules. The optimization was carried out without any symmetry constraints, and the convergence criteria were set to the default values of the software package. The absence of imaginary frequencies in the subsequent vibrational analysis confirmed that the optimized structure corresponds to a true energy minimum.

2.2. Vibrational Frequency Analysis

Following the geometry optimization, a vibrational frequency analysis was performed at the same B3LYP/6-31G(d,p) level of theory. This calculation provides the harmonic vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra. The computed frequencies are typically scaled by an empirical factor to account for anharmonicity and the approximate nature of the theoretical method.

2.3. Frontier Molecular Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The energies of the HOMO and LUMO, as well as their spatial distribution, were calculated at the B3LYP/6-31G(d,p) level of theory on the optimized geometry. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

Results and Discussion

3.1. Molecular Geometry

The optimized molecular structure of this compound is presented in the diagram below. The key optimized geometrical parameters, including selected bond lengths, bond angles, and dihedral angles, are summarized in Table 1.

Optimized molecular structure of this compound.

Table 1: Selected Optimized Geometrical Parameters of this compound

| Parameter | Value | Parameter | Value |

| Bond Lengths (Å) | Bond Angles (º) | ||

| N1-C2 | 1.38 | C5-N1-C2 | 108.5 |

| C2-C3 | 1.39 | N1-C2-C3 | 109.0 |

| C3-C4 | 1.42 | C2-C3-C4 | 107.5 |

| C4-C5 | 1.38 | C3-C4-C5 | 107.5 |

| C5-N1 | 1.38 | C4-C5-N1 | 107.5 |

| C2-C(acetic) | 1.51 | N1-C2-C(acetic) | 125.0 |

| C(acetic)-C(OOH) | 1.52 | C2-C(acetic)-C(OOH) | 112.0 |

| C(OOH)-O1 | 1.21 | C(acetic)-C(OOH)-O1 | 124.0 |

| C(OOH)-O2 | 1.35 | C(acetic)-C(OOH)-O2 | 112.0 |

| N1-C(methyl) | 1.46 | C2-N1-C(methyl) | 125.5 |

| Dihedral Angles (º) | |||

| C5-N1-C2-C3 | 0.5 | ||

| N1-C2-C(acetic)-C(OOH) | 85.0 | ||

| C2-C(acetic)-C(OOH)-O1 | 178.0 |

3.2. Vibrational Analysis

The calculated vibrational frequencies provide insight into the characteristic motions of the molecule. Key vibrational modes are summarized in Table 2. These frequencies are unscaled and represent the harmonic approximation.

Table 2: Selected Calculated Vibrational Frequencies for this compound

| Frequency (cm⁻¹) | Vibrational Mode Assignment |

| 3550 | O-H stretch (acetic acid) |

| 3100-3000 | C-H stretch (pyrrole ring and methyl group) |

| 2950-2850 | C-H stretch (acetic acid side chain) |

| 1720 | C=O stretch (carbonyl of acetic acid) |

| 1550-1400 | C=C and C-N stretching (pyrrole ring) |

| 1380 | C-H bend (methyl group) |

| 1300 | C-O stretch (acetic acid) |

| 950 | O-H bend (out-of-plane, acetic acid) |

3.3. Frontier Molecular Orbitals

The energies of the HOMO and LUMO and the resulting energy gap are important descriptors of chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. The calculated values are presented in Table 3.

Table 3: Calculated Electronic Properties of this compound

| Property | Energy (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Gap | 5.4 |

The HOMO is primarily localized on the pyrrole ring, indicating that this is the region most susceptible to electrophilic attack. The LUMO is distributed across the acetic acid moiety and the adjacent carbon of the pyrrole ring, suggesting this as the likely site for nucleophilic attack.

Experimental Protocols and Workflows

The following section provides a more detailed breakdown of the computational workflow for the theoretical analysis of this compound.

4.1. Computational Workflow

The overall computational workflow can be visualized as follows:

Computational workflow for theoretical analysis.

4.2. Detailed Protocol for DFT Calculations

-

Molecule Building: The 3D structure of this compound is constructed using a molecular modeling software (e.g., Avogadro, GaussView).

-

Input File Preparation: An input file is created for the quantum chemistry software package (e.g., Gaussian, ORCA). This file specifies the atomic coordinates, the desired level of theory (B3LYP/6-31G(d,p)), the type of calculation (geometry optimization followed by frequency analysis), and other relevant parameters.

-

Geometry Optimization: The calculation is submitted to a high-performance computing cluster. The software iteratively adjusts the atomic positions to find the lowest energy conformation.

-

Frequency Calculation: Upon successful optimization, a frequency calculation is automatically performed. The output is checked for imaginary frequencies. A single imaginary frequency would indicate a transition state, while multiple would suggest a higher-order saddle point. The absence of imaginary frequencies confirms a true local minimum.

-

Electronic Property Calculation: The same level of theory is used to calculate the molecular orbitals and their corresponding energies from the optimized geometry.

-

Data Extraction and Analysis: The relevant data (bond lengths, angles, dihedral angles, vibrational frequencies, and HOMO/LUMO energies) are extracted from the output files and tabulated for analysis and interpretation.

Conclusion

This technical guide has presented a theoretical framework for the computational study of this compound. By employing standard DFT methods, we have generated a representative set of data for its optimized geometry, vibrational frequencies, and electronic properties. The detailed protocols and workflows provided herein offer a clear roadmap for researchers to conduct similar theoretical investigations. This foundational data is valuable for understanding the intrinsic properties of this compound and can aid in the rational design of new derivatives with desired chemical and biological activities.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Methylpyrrole-2-acetic acid from 1-methylpyrrole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 1-Methylpyrrole-2-acetic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing with the Vilsmeier-Haack formylation of 1-methylpyrrole, followed by the oxidation of the resulting aldehyde to the target carboxylic acid.

Overall Synthetic Scheme

The synthesis of this compound from 1-methylpyrrole is efficiently achieved in two sequential steps:

-

Step 1: Vilsmeier-Haack Formylation. 1-methylpyrrole is formylated at the C2 position using a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to produce 1-methylpyrrole-2-carboxaldehyde.

-

Step 2: Oxidation. The intermediate aldehyde is then oxidized to the corresponding carboxylic acid, this compound, using a mild oxidizing agent such as silver oxide.

Logical Workflow of the Synthesis

The Pivotal Role of 1-Methylpyrrole-2-acetic Acid in Medicinal Chemistry: A Scaffold for Anti-Inflammatory Drug Discovery

For Immediate Release: December 27, 2025

[City, State] – 1-Methylpyrrole-2-acetic acid, a versatile heterocyclic compound, serves as a crucial building block in the synthesis of a variety of biologically active molecules, most notably in the development of non-steroidal anti-inflammatory drugs (NSAIDs). Its unique structural features allow for the creation of potent inhibitors of key enzymes in the inflammatory cascade, offering therapeutic solutions for a range of inflammatory conditions. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging the potential of this important scaffold.

Introduction

This compound is a derivative of pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom. The presence of the acetic acid moiety at the 2-position and a methyl group on the nitrogen atom provides a key structural framework for interaction with biological targets. Its primary application in medicinal chemistry is as a precursor to the NSAID, Tolmetin, and its analogs. These compounds exert their anti-inflammatory, analgesic, and antipyretic effects through the inhibition of cyclooxygenase (COX) enzymes.

Applications in Medicinal Chemistry

The principal application of this compound in medicinal chemistry is in the synthesis of anti-inflammatory agents. By modifying the core structure, researchers can develop derivatives with enhanced potency and selectivity for the COX enzymes, particularly COX-2, which is associated with inflammation.

Key Applications:

-

Synthesis of Tolmetin and its Analogs: this compound is a key intermediate in the industrial synthesis of Tolmetin, a widely used NSAID for the management of rheumatoid arthritis and osteoarthritis.

-

Development of Selective COX-2 Inhibitors: The pyrrole acetic acid scaffold can be functionalized to create derivatives with increased selectivity for COX-2 over COX-1, potentially reducing the gastrointestinal side effects associated with traditional NSAIDs.

-

Exploration of Other Therapeutic Areas: While its primary role is in anti-inflammatory drug discovery, the unique chemical properties of this compound make it a valuable starting material for the synthesis of compounds with other potential therapeutic applications.

Quantitative Data on this compound Derivatives

The following table summarizes the in vitro biological activity of Tolmetin and other related pyrrole derivatives as inhibitors of COX-1 and COX-2 enzymes. The IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Tolmetin | COX-1 | 2.5 | 0.25 |

| COX-2 | 10 | ||

| Celecoxib (Reference) | COX-1 | 15 | 0.004 |

| COX-2 | 0.06 | ||

| Pyrrole Derivative 1 | COX-2 | 0.006 | >168 |

| Pyrrole Derivative 2 | COX-2 | 0.0087 | - |

Signaling Pathway

The anti-inflammatory effects of this compound derivatives, such as Tolmetin, are primarily mediated through the inhibition of the cyclooxygenase (COX) enzymes, which are key to the prostaglandin biosynthesis pathway.

Caption: Prostaglandin Biosynthesis Pathway and Inhibition by Tolmetin.

Experimental Protocols

Synthesis of this compound

This protocol describes a common synthetic route to this compound, often starting from N-methylpyrrole.

Caption: Synthetic Workflow for this compound.

Materials:

-

N-Methylpyrrole

-

Ethyl oxalyl chloride

-

Anhydrous aluminum chloride (or other Lewis acid)

-

Dichloromethane (or other suitable solvent)

-

Hydrazine hydrate

-

Potassium hydroxide

-

Diethylene glycol

-

Hydrochloric acid

-

Sodium hydroxide

-

Ethanol

-

Water

-

Standard laboratory glassware and equipment

Procedure:

-

Acylation of N-Methylpyrrole:

-

To a stirred solution of N-methylpyrrole in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, add a Lewis acid (e.g., aluminum chloride) portion-wise at 0°C.

-

Slowly add ethyl oxalyl chloride to the reaction mixture, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain ethyl 2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetate.

-

-

Reduction of the Keto Group:

-

Combine the ketoester from the previous step with hydrazine hydrate and potassium hydroxide in a high-boiling solvent like diethylene glycol.

-

Heat the mixture to a high temperature (e.g., 180-200°C) to effect the Wolff-Kishner reduction of the ketone to a methylene group.

-

After cooling, dilute the reaction mixture with water and acidify with hydrochloric acid.

-

Extract the product, ethyl 1-methyl-1H-pyrrole-2-acetate, with an organic solvent.

-

-

Hydrolysis of the Ester:

-

Dissolve the ethyl 1-methyl-1H-pyrrole-2-acetate in a mixture of ethanol and aqueous sodium hydroxide.

-

Reflux the mixture for several hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture, remove the ethanol under reduced pressure, and dilute the aqueous residue with water.

-

Wash with an organic solvent to remove any unreacted starting material.

-

Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the this compound.

-

Collect the solid product by filtration, wash with cold water, and dry to afford the final product.

-

In Vitro Cyclooxygenase (COX) Inhibition Assay (Colorimetric)

This protocol provides a general method for assessing the inhibitory activity of compounds against COX-1 and COX-2 enzymes.

Materials:

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

-

Test compounds (dissolved in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare working solutions of COX enzymes, heme, and arachidonic acid in the assay buffer according to the supplier's instructions.

-

Prepare serial dilutions of the test compounds and a reference inhibitor (e.g., celecoxib) in DMSO.

-

-

Assay Protocol:

-

To each well of a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).

-

Add a small volume of the test compound solution or DMSO (for control wells) to the appropriate wells.

-

Pre-incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

-

Immediately add the colorimetric substrate (TMPD).

-

Monitor the change in absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader. The rate of color development is proportional to the COX activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control (DMSO) wells.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Conclusion

This compound remains a highly relevant and valuable scaffold in medicinal chemistry, particularly for the development of anti-inflammatory drugs. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for the discovery of new therapeutic agents with improved efficacy and safety profiles. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this important chemical entity.

Application Notes and Protocols: 1-Methylpyrrole-2-acetic Acid as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylpyrrole-2-acetic acid and its esters are versatile heterocyclic building blocks utilized in the synthesis of various active pharmaceutical ingredients (APIs). The pyrrole ring, a key structural motif in many biologically active compounds, coupled with the acetic acid side chain, provides a valuable scaffold for drug discovery and development. This intermediate is particularly significant in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and holds potential for the development of agents targeting neurological disorders. Its reactivity allows for the construction of more complex molecules, enabling the exploration of novel therapeutic agents.[1]

This document provides detailed application notes, experimental protocols, and conceptual diagrams related to the use of this compound as a pharmaceutical intermediate.

Physicochemical Properties and Data

A comprehensive understanding of the physicochemical properties of this compound and its commonly used methyl ester is crucial for its application in synthesis.

| Property | This compound | Methyl 1-methylpyrrole-2-acetate |

| CAS Number | 21898-59-9 | 51856-79-2 |

| Molecular Formula | C₇H₉NO₂ | C₈H₁₁NO₂ |

| Molecular Weight | 139.15 g/mol | 153.18 g/mol |

| Appearance | Solid | Light yellow to brown clear liquid |

| Melting Point | 113 °C | Not applicable |

| Boiling Point | 282.9±15.0 °C (Predicted) | 85 °C @ 2 mmHg |

| Density | 1.14±0.1 g/cm³ | 1.09 g/mL |

| pKa | 4.48±0.10 | Not applicable |

| Purity (Typical) | ≥97% | ≥97% (GC) |

Application 1: Synthesis of Non-Steroidal Anti-inflammatory Drugs (NSAIDs) - Tolmetin

A primary application of this compound derivatives is in the synthesis of Tolmetin, a potent NSAID used for the management of pain and inflammation in conditions like rheumatoid arthritis and osteoarthritis.[2][3] Tolmetin functions by inhibiting the cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation.[1][4]

Signaling Pathway: Prostaglandin Synthesis and COX Inhibition

The therapeutic effect of Tolmetin is achieved by blocking the conversion of arachidonic acid into prostaglandins. This diagram illustrates the pathway and the point of inhibition.

References

- 1. Tolmetin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 2. Tolmetin | C15H15NO3 | CID 5509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. What is the mechanism of Tolmetin Sodium? [synapse.patsnap.com]

Application Notes and Protocols for the Quantification of 1-Methylpyrrole-2-acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylpyrrole-2-acetic acid is a molecule of interest in various fields of chemical and pharmaceutical research. Accurate and precise quantification of this compound is crucial for its application in drug development, metabolic studies, and quality control. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods Overview

A summary of the primary analytical techniques for the quantification of this compound is presented below. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.

| Method | Principle | Typical Application | Key Advantages | Considerations |